molecular formula C23H21NO4 B2874333 (R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate CAS No. 2247844-74-0

(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate

Cat. No.: B2874333
CAS No.: 2247844-74-0
M. Wt: 375.424
InChI Key: NNHNIKBWIBSCDZ-QFIPXVFZSA-N
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Description

(R)-(9H-Fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group is widely used in peptide synthesis and medicinal chemistry for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . This compound features:

  • R-configuration at the stereogenic center.
  • A hydroxyethyl chain, enhancing solubility and reactivity in synthetic applications.

Its structural complexity suggests utility in drug discovery (e.g., as a bromodomain inhibitor intermediate) or as a building block for peptide-based therapeutics .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-13-22(15-9-11-16(26)12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,25-26H,13-14H2,(H,24,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHNIKBWIBSCDZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. One common approach is to start with fluorene itself and introduce the necessary functional groups through a series of reactions. The hydroxyl groups on the phenyl ring can be introduced using hydroxylation reactions, while the carbamate group can be formed through a reaction with an appropriate carbamoyl chloride or isocyanate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The carbamate group can be reduced to form amines or other reduced derivatives.

  • Substitution: : The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines, alcohols, and other reduced derivatives.

  • Substitution: : Derivatives with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Its derivatives can be used in the study of biological systems, such as enzyme inhibition or receptor binding studies.

  • Industry: : It can be used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific derivatives being used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the Fmoc-carbamate core but differ in substituents, leading to variations in physicochemical properties and applications:

Compound Name Key Substituents Molecular Formula Applications Key Properties/Data References
(R)-Target Compound 4-Hydroxyphenyl, hydroxyethyl C₂₃H₂₁NO₄ Drug intermediates, peptide synthesis Polar, hydrogen-bond donor/acceptor
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 4-Hydroxybenzyl C₂₂H₁₉NO₃ Peptide synthesis Similar polarity; lower steric bulk
(9H-Fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate Hydroxybutan-2-yl C₁₉H₂₁NO₃ Biochemical probes Longer alkyl chain; increased lipophilicity
(9H-Fluoren-9-yl)methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate Phenylpropan-2-yl, hydroxy C₂₄H₂₃NO₃ Medicinal chemistry Enhanced aromatic interactions
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate Bromoethyl C₁₇H₁₆BrNO₂ Crosslinking reagents Electrophilic reactivity for alkylation

Physicochemical Properties

  • Polarity and Solubility : The 4-hydroxyphenyl and hydroxyethyl groups in the target compound enhance aqueous solubility compared to lipophilic analogues like the bromoethyl derivative .
  • Thermal Stability : Fmoc derivatives generally exhibit high thermal stability (e.g., decomposition >200°C), but substituents like bromine may lower melting points .
  • Spectral Data :
    • ¹H NMR : Aromatic protons in the Fmoc group resonate at δ 7.2–7.8 ppm, while hydroxy protons appear at δ 4.0–5.5 ppm (broad) .
    • 13C NMR : The carbamate carbonyl typically appears at δ 155–160 ppm .

Key Research Findings

  • Stereoselectivity : The R-configuration in the target compound optimizes binding to chiral biological targets, as seen in stereoselective bromodomain inhibitors .
  • Hydrogen Bonding : Hydroxyl groups in the target and its analogues improve solubility and target engagement compared to alkyl or halogenated derivatives .
  • Stability in SPPS : Fmoc-protected carbamates show superior stability under acidic conditions compared to Boc (tert-butoxycarbonyl) derivatives .

Biological Activity

(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate, also known by its CAS number 2247844-74-0, is a complex organic compound notable for its unique structural features, including a fluorenyl methyl group and a hydroxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C23H21NO4, with a molecular weight of approximately 375.43 g/mol. The structure is characterized by the presence of both hydroxy and phenolic groups, which enhance its reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC23H21NO4
Molecular Weight375.43 g/mol
CAS Number2247844-74-0
Boiling Point632.6 ± 55.0 °C
Density1.300 ± 0.06 g/cm³
pKa9.82 ± 0.26
  • Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic processes, impacting cellular functions.
  • Antioxidant Activity : Due to the presence of hydroxy groups, it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains; hence, this compound warrants exploration in antimicrobial contexts.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insight into the biological activities of structurally similar compounds:

  • Antimicrobial Activity : A study on anthraquinones from Cratoxylum species demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that compounds with similar structures may also possess antimicrobial properties .
  • Antioxidant Screening : Research on isolated compounds from various plant species indicates that phenolic compounds often display strong antioxidant activity, which could be extrapolated to (R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate due to its phenolic content.
  • Inhibition Studies : The design and synthesis of related carbamate derivatives have shown varying degrees of inhibition against specific enzymes, indicating that modifications in structure can significantly influence biological activity .

Future Directions

To fully elucidate the biological activity of (R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive biological assays to determine the efficacy and safety profile of the compound.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to understand its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring how variations in its chemical structure impact biological activity to guide the design of more potent derivatives.

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